Tyr-His

Übersicht

Beschreibung

The Tyr-His motif, a covalently linked histidine-tyrosine pair, is a significant structural feature in various proteins, including the cytochrome c oxidase (CcO). This motif is known for its role in electron transfer processes and radical formation, which are essential in enzymatic reactions and redox biology .

Synthesis Analysis

The synthesis of this compound linked structures can be complex and is often studied within the context of larger biomolecules. For instance, the synthesis of tyroscherin, which includes a tyrosine residue, involves a cross metathesis reaction that allows for the generation of various diastereomers, indicating the intricate nature of synthesizing tyrosine-containing compounds . Additionally, the synthesis of polypeptides like poly(Tyr-Ala-Glu) involves multiple steps, including polymerization and protective group removal, highlighting the challenges in synthesizing sequences that include tyrosine .

Molecular Structure Analysis

The molecular structure of the this compound motif has been extensively studied using ab initio methods, revealing insights into the energetics and structural flexibility of the cross-linked residues. The formation of a His-Tyr radical is influenced by the protonation state of the imino N site on the His residue, which affects the ionization potential and proton dissociation energy. This suggests that the molecular structure of this compound is sensitive to its environment and can exhibit different properties based on the presence of substituents and charges .

Chemical Reactions Analysis

The chemical reactivity of the this compound motif is exemplified by the formation of tyrosyl radicals during enzymatic reactions. In prostaglandin H synthase, a tyrosyl radical is formed during the peroxidase reaction, which is a critical step in the enzyme's mechanism. This radical formation is transient and has been studied using EPR spectroscopy, demonstrating the dynamic nature of tyrosine in biochemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of tyrosine-containing structures are influenced by their environment and the presence of other functional groups. For example, the polypeptide poly(Tyr-Ala-Glu) exhibits solubility changes based on pH and ionic strength, and its structure transitions between an alpha-helix and a random coil depending on these conditions. This indicates that tyrosine's properties are highly context-dependent . Additionally, the synthesis of tyrosine polyoxometalate nanotubes demonstrates the versatility of tyrosine in forming hybrid organic-inorganic materials with unique electrochemical properties .

Wissenschaftliche Forschungsanwendungen

Cognitive Enhancement

Tyrosine (TYR) supplementation has been shown to enhance cognitive flexibility and improve facets of cognitive control in situations with high cognitive demands. This is attributed to its ability to increase dopamine levels in the brain. Studies indicate that TYR promotes cognitive flexibility, particularly in proactive vs. reactive control during task-switching performance, suggesting its potential role in enhancing cognitive functions (Steenbergen, Sellaro, Hommel, & Colzato, 2015).

Physical Performance in Stressful Conditions

Investigations into the effects of TYR ingestion on cognitive and physical performance under stress reveal mixed outcomes. While TYR is known to improve aspects of cognitive function during acute stress, its impact on physical performance, particularly in stressful environments like high heat, is less conclusive. Studies exploring the optimal dosage relative to blood values and its effects during military-based protocols in heat did not find significant benefits of TYR on cognitive function or physical performance (Coull, Chrismas, Watson, Horsfall, & Taylor, 2016).

Hepatorenal Tyrosinaemia (Tyr 1)

Research on hepatorenal tyrosinaemia, a rare inborn error of tyrosine metabolism, shows the necessity of early treatment with NTBC and diet to prevent complications like liver failure and renal disease. This emphasizes the importance of TYR in metabolic control and highlights its clinical implications in managing Tyr 1 (Mayorandan, Meyer, Gokçay, et al., 2014).

Modulating Effects Based on Individual Differences

Studies suggest that TYR's effects on cognitive control in healthy humans may depend on individual differences related to dopamine function. TYR is considered not just as an enhancer of healthy cognitive functioning but also as a means to reduce the negative side-effects of dopamine-related pathologies. Individual differences in response to TYR supplementation could be due to variations in DA function (Jongkees, Hommel, & Colzato, 2014).

Influence on Cognitive Performance During Cold Exposure

TYR supplementation was found to mitigate working memory deficits during cold exposure. In a study involving volunteers subjected to cold conditions, TYR intake led to improved cognitive performance, indicating its potential role in enhancing cognition under environmental stress (Mahoney, Castellani, Kramer, Young, & Lieberman, 2007).

Health Effects of Dietary Oxidized Tyrosine

Research on the long-term health effects of dietary oxidized tyrosine in mice revealed significant changes in systemic metabolic processes, indicating potential risks associated with the consumption of oxidized TYR products. These findings highlight the importance of reducing the generation of oxidized protein products in the food system (Yang, Zhang, Yan, et al., 2017).

Wirkmechanismus

Target of Action

It’s known that tyrosine (tyr) residues play a crucial role in protein-protein and protein-ligand interactions . Histidine (His), on the other hand, is essential for many biochemical processes and is found in the active sites of numerous enzymes .

Mode of Action

Tyr residues are known to undergo various post-translational modifications, such as glycosylation, nitration, oxidation, and phosphorylation, which are important in human disease states . His residues can synthesize histidine using a common biosynthetic pathway .

Biochemical Pathways

Histidine, a component of Tyr-His, is synthesized in most organisms, including bacteria, archaea, some lower eukaryotes, and plants . This biosynthesis occurs through a common pathway consisting of ten biochemical steps . The histidine biosynthesis genes are organized into compact his operons in many bacteria .

Pharmacokinetics

It’s known that this compound is used as an internal standard for histidine quantitative analysis .

Result of Action

It’s known that this compound is used as an internal standard for histidine quantitative analysis . The mapping profile of this compound in rat tissue showed the highest concentrations of CAR and ANS were found in skeletal muscles (soleus, gastrocnemius, tibialis), followed by the heart, cerebellum, and brain .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

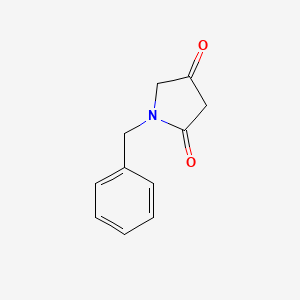

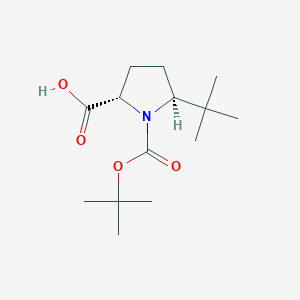

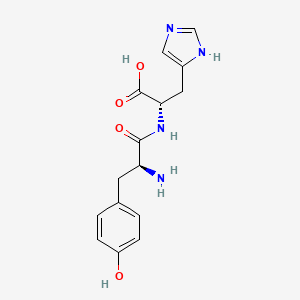

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O4/c16-12(5-9-1-3-11(20)4-2-9)14(21)19-13(15(22)23)6-10-7-17-8-18-10/h1-4,7-8,12-13,20H,5-6,16H2,(H,17,18)(H,19,21)(H,22,23)/t12-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQOOYCZQENFIMC-STQMWFEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)NC(CC2=CN=CN2)C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CC2=CN=CN2)C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427229 | |

| Record name | L-Histidine, L-tyrosyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3788-44-1 | |

| Record name | L-Histidine, L-tyrosyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of H-Tyr-His-OH?

A1: H-Tyr-His-OH, also known as Tyrosyl-Histidine, has the molecular formula C14H17N5O4 and a molecular weight of 319.32 g/mol.

Q2: What spectroscopic techniques have been employed to characterize H-Tyr-His-OH?

A: Researchers have utilized various spectroscopic methods for characterizing H-Tyr-His-OH and its derivatives, including:- Mass Spectrometry (MS) [, , ]: To identify and quantify H-Tyr-His-OH and its adducts in biological matrices, such as urine []. Cryo-ESI-MS was also employed to study the formation and reactivity of isoporphyrin derivatives, relevant to the Tyr-His cross-link biogenesis [].- UV-Vis Spectroscopy []: Used to investigate the pH dependency of absorption spectra in model complexes for the Cu(B) site of cytochrome c oxidase []. This technique was also used to characterize newly synthesized iron(III) meso-substituted isoporphyrins [].- NMR Spectroscopy (1H-NMR, 2H-NMR, CIDNP) [, , , ]: To characterize the structure and interactions of H-Tyr-His-OH and its analogs. 1H-NMR was employed to study ligand binding to the tissue-type plasminogen activator kringle 2 domain [], while 2H-NMR was used in the characterization of iron(III) meso-substituted isoporphyrins []. Time-resolved CIDNP was employed to study the kinetics of intramolecular electron transfer in photooxidized His-Tyr and this compound dipeptides [].- Electron Paramagnetic Resonance (EPR) Spectroscopy [, , , ]: Applied to investigate the phenoxyl radical form in model complexes for the Cu(B) site of cytochrome c oxidase [], and to study trapped tyrosyl radical populations in modified reaction centers from Rhodobacter sphaeroides []. EPR was also used in the characterization of iron(III) meso-substituted isoporphyrins [] and to study intramolecular electron transfer in photooxidized His-Tyr and this compound dipeptides [].- Resonance Raman (RR) Spectroscopy []: Employed to characterize the heme configuration and coordination in Y75H holo-HasAp, a variant of the hemophore HasAp involved in heme uptake in Pseudomonas aeruginosa [].

Q3: What is the significance of the this compound motif in biological systems?

A: The this compound motif is found in various proteins and enzymes where it plays crucial roles. For instance:- Cytochrome c oxidase (CcO): A post-translationally modified this compound cross-link is essential for the enzyme's function, facilitating efficient four-electron reduction of oxygen to water while minimizing the production of harmful reactive oxygen species (ROS) []. This cross-linked tyrosine-histidine unit is also a minimal model for the Cu(B) site of CcO [].- Photosystem II (PSII): The this compound interaction is crucial for the formation of the stable tyrosine radical (YD•) [, ]. This interaction likely facilitates proton-coupled electron transfer, contributing to the radical's stability [, ].- Hemophore HasAp: In Pseudomonas aeruginosa, the this compound motif in the extracellular hemophore HasAp is critical for heme binding and its subsequent release to the HasR receptor [].

Q4: What are the key structural features of H-Tyr-His-OH that contribute to its biological activity?

A: While H-Tyr-His-OH itself might not be the active biological unit in many cases, its constituent amino acids, Tyrosine (Tyr) and Histidine (His), possess distinct structural features that are crucial for various biological functions:- Tyrosine: Its phenolic hydroxyl group can participate in hydrogen bonding and act as both a proton donor and acceptor. Additionally, tyrosine can be readily oxidized to form a stable tyrosyl radical, playing a vital role in electron transfer reactions within proteins [, , ].- Histidine: Its imidazole ring provides a site for metal ion coordination, as observed in zinc finger motifs [] and heme-containing proteins [, ]. The imidazole ring also acts as a proton acceptor, participating in proton transfer reactions, crucial for enzyme catalysis and radical stabilization [, ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.